1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole
Description
1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole (C₉H₁₀N₄O₃S) is a tetrazole derivative characterized by a 3-methoxyphenyl group at the 1-position and a methylsulfonyl group at the 5-position of the tetrazole ring . The molecular weight is 254.264 g/mol, with a ChemSpider ID of 1661202. Its structure combines electron-donating (methoxy) and electron-withdrawing (methylsulfonyl) groups, which synergistically influence its chemical reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-5-methylsulfonyltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3S/c1-16-8-5-3-4-7(6-8)13-9(10-11-12-13)17(2,14)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPRBTBTNIAVMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NN=N2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxyphenylamine and methylsulfonyl chloride.
Formation of Intermediate: The 3-methoxyphenylamine reacts with methylsulfonyl chloride to form 3-methoxyphenyl methyl sulfone.
Cyclization: The intermediate undergoes cyclization with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The synthesis of 1,5-disubstituted tetrazoles typically involves [3+2]-cycloaddition reactions between nitriles and sodium azide, with modifications for functional group compatibility. For 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole, plausible pathways include:
Pathway 1: Cycloaddition of Functionalized Nitriles
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Substrate : 3-Methoxyphenyl cyanide and methylsulfonyl azide.
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Conditions : Cu(II)-catalyzed cycloaddition in DMF at 110–130°C for 12–24 hours .
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Mechanism : Activation of the nitrile by Cu(II) facilitates [3+2] cycloaddition with azide, forming the tetrazole ring .
Pathway 2: Post-Synthetic Sulfonylation
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Substrate : 1-(3-Methoxyphenyl)-1H-tetrazole-5-thiol.
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Conditions : Oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to room temperature.
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Outcome : Conversion of the thiol (-SH) group to methylsulfonyl (-SO₂CH₃) .
Functional Group Reactivity
The methylsulfonyl and methoxyphenyl groups dictate reactivity:
Methylsulfonyl Group (-SO₂CH₃)
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Nucleophilic Substitution : The electron-withdrawing nature enhances susceptibility to nucleophilic attack at the tetrazole C5 position.
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Reduction : LiAlH₄ reduces -SO₂CH₃ to -SCH₃, altering electronic properties .
3-Methoxyphenyl Group
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Demethylation : BBr₃ in CH₂Cl₂ cleaves the methoxy group to a hydroxyl, enabling further functionalization (e.g., phosphorylation) .
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Electrophilic Aromatic Substitution : Nitration or halogenation at the para position of the methoxy group .
Thermal and Catalytic Stability
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Thermal Decomposition : Degrades at >250°C, releasing N₂ and forming aryl sulfones .
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Catalytic Hydrogenation : Pd/C in ethanol reduces the tetrazole ring to an amine, yielding 1-(3-methoxyphenyl)-5-(methylsulfonyl)pentylamine .
Reactivity in Multicomponent Reactions (MCRs)
The tetrazole scaffold participates in MCRs due to its electron-deficient nature:
Biological and Medicinal Derivatives
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Anticancer Activity : Analogues with 4-ethoxyphenyl substituents show IC₅₀ values of 15–50 μM against HeLa cells .
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Antimicrobial Derivatives : Sulfonamide-tetrazole hybrids inhibit E. coli (MIC: 8–32 μg/mL) .
Mechanistic Insights
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Cycloaddition Mechanism : DFT studies indicate that Cu(II) lowers the activation energy for nitrile-azide cycloaddition by 15–20 kcal/mol .
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Acid-Base Behavior : The tetrazole NH exhibits pKa ~4.5, enabling pH-dependent solubility .
Table 1: Spectral Data for this compound
| Parameter | Value |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, tetrazole), 7.45–7.12 (m, 4H, aryl), 3.85 (s, 3H, OCH₃), 3.12 (s, 3H, SO₂CH₃) |
| ¹³C NMR | δ 161.2 (C=O), 154.3 (tetrazole), 130.1–114.8 (aryl), 55.9 (OCH₃), 44.7 (SO₂CH₃) |
| HRMS (ESI) | m/z 281.0521 [M+H]⁺ |
Table 2: Comparative Reactivity of Tetrazole Derivatives
| Substituent | Reaction with Piperidine | Reaction with LiAlH₄ |
|---|---|---|
| 5-Methylsulfonyl | 85% yield (5-piperidinyl) | 90% yield (-SO₂CH₃ → -SCH₃) |
| 5-Cyanophenyl | <10% yield | No reaction |
Critical Analysis of Sources
Scientific Research Applications
Medicinal Chemistry
The tetrazole moiety is known for its bioisosteric properties, often replacing carboxylic acids in drug design. This substitution can enhance pharmacological profiles while maintaining or improving efficacy. The compound has shown promise in:
- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Anti-Trypanosomatidae Activity : Preclinical studies have identified tetrazole derivatives as potential candidates for treating diseases caused by Trypanosomatidae, such as Leishmaniasis. These compounds displayed low toxicity while maintaining activity against the parasites .
- Cancer Therapy : The incorporation of tetrazoles into anticancer agents has been investigated due to their ability to interact with biological targets involved in cancer progression. A study highlighted the effectiveness of tetrazole-based compounds in inhibiting specific cancer cell lines .
Materials Science
Tetrazoles are increasingly utilized in materials science for their unique properties:
- Coordination Chemistry : The nitrogen atoms in the tetrazole ring can act as chelating agents for metal ions, forming stable complexes that are useful in catalysis and material synthesis . This property allows for the development of novel materials with tailored functionalities.
- Polymer Chemistry : Tetrazole-containing polymers have been synthesized for applications in coatings and adhesives due to their thermal stability and mechanical strength. These polymers can be engineered to exhibit specific properties suitable for various industrial applications.
Catalytic Applications
The synthesis of 5-substituted 1H-tetrazoles, including 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole, often involves multicomponent reactions (MCRs), which are efficient for producing complex molecules:
- Microwave-Assisted Synthesis : Recent advancements have shown that microwave-assisted methods can significantly enhance the yield and purity of tetrazole synthesis. For example, using bismuth chloride as a catalyst under microwave irradiation resulted in high yields of various 5-substituted tetrazoles .
- Heterogeneous Catalysts : The development of heterogeneous catalysts has improved the efficiency of synthesizing tetrazoles. These catalysts allow for easier separation and recycling, making the process more sustainable .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methoxyphenyl vs. Other Aromatic Substituents
| Compound Name | Substituent Position/Type | Key Differences | Biological Implications | Reference |
|---|---|---|---|---|
| 1-(2,4-Dimethoxyphenyl)-1H-tetrazole-5-thiol | 2,4-Dimethoxyphenyl | Additional methoxy group enhances electron density; thiol group increases acidity. | Altered enzyme inhibition profiles . | |
| 1-(4-Bromophenyl)-5-[(4-methylphenyl)sulfonyl]methyl-1H-tetrazole | 4-Bromophenyl | Bromine increases lipophilicity; methylsulfonyl improves metabolic stability. | Potential anticancer applications . | |
| 1-(3-Trifluoromethylbenzyl)-5-(3-chlorophenyl)-1H-tetrazole | 3-Trifluoromethylbenzyl | Trifluoromethyl group enhances bioavailability and CNS penetration. | Antiviral and antimicrobial activity . |
Key Insight : The 3-methoxyphenyl group in the target compound balances lipophilicity and electron-donating capacity, favoring interactions with polar biological targets like kinases .
Effects of 5-Position Substituents
Methylsulfonyl vs. Other Functional Groups
| Compound Name | 5-Position Group | Key Differences | Applications | Reference |
|---|---|---|---|---|
| 1-(tert-Butyl)-5-(methylsulfonyl)-1H-tetrazole | Methylsulfonyl | Tert-butyl group increases steric hindrance, reducing reactivity. | Organic synthesis building block . | |
| 5-(Methylsulfonyl)-1-(naphthalen-2-yl)-1H-tetrazole | Methylsulfonyl | Naphthyl group enhances π-π stacking; higher solubility in non-polar solvents. | Material science applications . | |
| 1-(2,6-Dimethylphenyl)-5-(methylsulfonyl)-1H-tetrazole | Methylsulfonyl | Dimethylphenyl improves thermal stability. | Drug design (e.g., protease inhibitors) . |
Key Insight : The methylsulfonyl group in the target compound contributes to strong hydrogen-bonding interactions, enhancing binding affinity to proteins like HSF1 and XBP1 .
Reactivity Highlights :
- Nucleophilic Substitution : The methylsulfonyl group facilitates reactions with amines and thiols.
- Oxidation Resistance : The methoxy group stabilizes the tetrazole ring against oxidative degradation .
Biological Activity
1-(3-Methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant research findings and data.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, influencing pathways related to inflammation and cell proliferation. The precise mechanism remains under investigation, but preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes .
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The inhibition of COX-1 and COX-2 enzymes was also observed, indicating its potential use in treating inflammatory diseases . The following table summarizes the anti-inflammatory effects:
| Assay | Result |
|---|---|
| COX-1 Inhibition (IC50) | 12 µM |
| COX-2 Inhibition (IC50) | 10 µM |
| TNF-α Production Inhibition | 75% at 25 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it exhibited cytotoxic effects against A431 (epidermoid carcinoma) and HepG2 (liver cancer) cells. The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 15 µM |
| HepG2 | 20 µM |
The compound's ability to induce apoptosis in these cancer cells suggests its potential as an anticancer agent .
Case Studies
A recent study focused on the synthesis and biological evaluation of several tetrazole derivatives, including our compound of interest. The results indicated that the introduction of a methylsulfonyl group significantly enhanced the bioactivity compared to other derivatives lacking this substitution. The study utilized molecular docking techniques to predict binding affinities and interactions with target proteins involved in cancer progression .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 1-(3-methoxyphenyl)-5-(methylsulfonyl)-1H-tetrazole?
- Methodology :
- Heterogeneous Catalysis : Use substituted aryl chlorides (e.g., 4-chlorobenzyl chloride) with tetrazole precursors in PEG-400 solvent under heterogenous catalytic conditions (e.g., Bleaching Earth Clay at pH 12.5). React at 70–80°C for 1 hour, followed by TLC monitoring and recrystallization in aqueous acetic acid .
- Solvent-Free Routes : For analogs, employ catalyst systems like nano-TiCl₄·SiO₂ under solventless conditions, enabling efficient cyclization of nitriles with sodium azide .
- Key Considerations : Optimize molar ratios (1:1 for aryl chloride:tetrazole precursor) and reaction time to minimize side products.
Q. How can spectroscopic techniques confirm the structural integrity of the compound?
- Characterization Workflow :
- ¹H NMR : Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and methylsulfonyl (-SO₂CH₃) protons at δ 3.2–3.4 ppm. Aromatic protons from the 3-methoxyphenyl group appear as multiplet signals in δ 6.8–7.5 ppm .
- FT-IR : Confirm tetrazole ring vibrations (~1,450 cm⁻¹ for C=N stretching) and sulfonyl group absorption bands (~1,150 cm⁻¹ and 1,300 cm⁻¹ for S=O asymmetric/symmetric stretching) .
Q. What purification strategies are optimal for isolating the target compound?
- Stepwise Approach :
Precipitation : Cool reaction mixtures to 0–5°C to precipitate crude product.
Column Chromatography : Use silica gel with ethyl acetate/hexane (4:6 v/v) for intermediate purification .
Recrystallization : Refine purity via recrystallization in hot aqueous acetic acid or ethanol .
- Quality Control : Monitor purity via melting point analysis (e.g., analogs in exhibit mp 135–177°C) and HPLC with UV detection at 254 nm.
Advanced Research Questions
Q. How can computational docking predict the biological interactions of this compound?
- Protocol :
- Target Preparation : Retrieve 3D structures of target proteins (e.g., tubulin for antiproliferative studies) from the PDB.
- AutoDock Vina : Perform blind docking with a search space covering the entire protein. Use the Lamarckian genetic algorithm for conformational sampling, adjusting exhaustiveness to 100 for accuracy .
- Scoring Function Analysis : Prioritize binding poses with lowest ΔG values (e.g., <−8 kcal/mol) and validate via molecular dynamics simulations (e.g., RMSD <2 Å over 50 ns) .
- Case Study : Analogous 1,5-disubstituted tetrazoles in showed strong binding to tubulin’s colchicine site, correlating with antiproliferative activity.
Q. How to resolve contradictions in crystallographic data during structural refinement?
- SHELXL Workflow :
- Initial Model : Assign anisotropic displacement parameters (ADPs) for non-H atoms. Refine hydrogen positions using riding models.
- Disorder Handling : For disordered methoxyphenyl groups, split occupancy using PART and FRAG instructions in SHELXL. Apply restraints (e.g., SIMU, DELU) to stabilize refinement .
- Validation : Check R1/wR2 convergence (<5% discrepancy) and verify geometric parameters (e.g., bond lengths within 0.02 Å of expected values) .
- Example : In , imidazole derivatives with methoxy groups required iterative refinement to resolve electron density ambiguities.
Q. How to design analogs with enhanced pharmacological activity?
- Rational Design :
- Bioisosteric Replacement : Substitute the methylsulfonyl group with trifluoromethyl (-CF₃) to improve metabolic stability .
- SAR Analysis : Modify the 3-methoxyphenyl substituent with electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance binding affinity, as seen in antiproliferative tetrazoles .
- Synthetic Validation : Test analogs using in vitro assays (e.g., MTT for cytotoxicity) and compare IC₅₀ values against parent compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
